Mal-PEG8-NHS ester
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Overview
Description
Mal-PEG8-NHS ester is a compound that serves as a polyethylene glycol (PEG) linker containing both a maleimide group and an N-hydroxysuccinimide (NHS) ester group . The hydrophilic PEG spacer increases solubility in aqueous media, making it highly useful in various biochemical applications . The NHS ester can be used to label the primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The maleimide group reacts with thiol groups to form covalent bonds, enabling the connection of biomolecules with thiol groups .
Mechanism of Action
Target of Action
Mal-PEG8-NHS ester is a PEG-based PROTAC linker . The primary targets of this compound are proteins, amine-modified oligonucleotides, and other amine-containing molecules . The compound is used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras), which are designed to degrade specific proteins within cells .
Mode of Action
The compound contains two functional groups: a maleimide group and an NHS ester group . The NHS ester group can react with primary amines (-NH2) present in proteins and other molecules, forming a covalent bond . The maleimide group can react with a thiol group, enabling the connection of a biomolecule with a thiol .
Biochemical Pathways
The compound plays a crucial role in the intracellular ubiquitin-proteasome system . PROTACs, which are synthesized using this compound, contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit this system to selectively degrade target proteins .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The primary result of the action of this compound is the selective degradation of target proteins . By forming covalent bonds with target proteins, the compound allows for the specific and efficient degradation of these proteins via the ubiquitin-proteasome system .
Action Environment
The action of this compound is influenced by the biochemical environment within cells. The reactivity of the NHS ester and maleimide groups depends on factors such as pH and the presence of reactive groups on target molecules . Furthermore, the compound’s solubility in aqueous media suggests that it may be more effective in hydrophilic environments .
Biochemical Analysis
Biochemical Properties
Mal-PEG8-NHS ester plays a crucial role in biochemical reactions, particularly in the synthesis of PROTACs . The NHS ester group in this compound can react with primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . This interaction forms a stable amide bond, allowing the attachment of the PROTAC molecule to the target protein .
Cellular Effects
The effects of this compound on cells are primarily related to its role in the synthesis of PROTACs . By facilitating the attachment of PROTAC molecules to target proteins, this compound indirectly influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves the formation of an amide bond with primary amines on proteins and other biomolecules . This reaction is facilitated by the NHS ester group in the this compound molecule . The resulting amide bond is stable, allowing the attached PROTAC molecule to remain bound to the target protein and exert its effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound are observed over time as the PROTAC molecules it helps synthesize exert their effects
Dosage Effects in Animal Models
The effects of this compound in animal models would depend on the specific PROTAC being synthesized and the target protein being degraded . As such, dosage effects would vary widely and are beyond the scope of this article.
Metabolic Pathways
This compound is involved in the metabolic pathway of PROTAC synthesis . It interacts with primary amines on proteins and other biomolecules to form stable amide bonds . The effects of this compound on metabolic flux or metabolite levels would depend on the specific PROTAC and target protein involved .
Transport and Distribution
The transport and distribution of this compound within cells and tissues would depend on the specific PROTAC being synthesized . Once attached to a PROTAC molecule, this compound could influence the localization or accumulation of the PROTAC within cells .
Subcellular Localization
The subcellular localization of this compound would depend on the specific PROTAC being synthesized . Once attached to a PROTAC molecule, this compound could influence the localization of the PROTAC to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG8-NHS ester involves the reaction of a PEG chain with a maleimide group and an NHS ester group. The reaction conditions often involve the use of organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) to facilitate the reactions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the final product meets the required specifications. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity. The product is then purified using techniques such as chromatography and crystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Mal-PEG8-NHS ester undergoes several types of chemical reactions, including:
Substitution Reactions: The NHS ester group reacts with primary amines to form stable amide bonds.
Addition Reactions: The maleimide group reacts with thiol groups to form thioether bonds.
Common Reagents and Conditions
Primary Amines: React with the NHS ester group under mild conditions (pH 7-9) to form amide bonds.
Thiol Groups: React with the maleimide group under neutral to slightly basic conditions to form thioether bonds.
Major Products
Amide Bonds: Formed from the reaction of the NHS ester group with primary amines.
Thioether Bonds: Formed from the reaction of the maleimide group with thiol groups.
Scientific Research Applications
Mal-PEG8-NHS ester has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Mal-PEG8-NHS ester is unique due to its dual functionality, allowing it to react with both amines and thiols. Similar compounds include:
Mal-PEG4-NHS ester: Contains a shorter PEG spacer, resulting in different solubility and reactivity properties.
Mal-PEG12-NHS ester: Contains a longer PEG spacer, providing increased flexibility and solubility.
Mal-PEG8-acid: Lacks the NHS ester group, limiting its reactivity to thiol groups only.
These similar compounds highlight the versatility of this compound in various applications, making it a valuable tool in scientific research .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42N2O14/c30-23-1-2-24(31)28(23)6-8-36-10-12-38-14-16-40-18-20-42-22-21-41-19-17-39-15-13-37-11-9-35-7-5-27(34)43-29-25(32)3-4-26(29)33/h1-2H,3-22H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKBMZPIICCZSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN2C(=O)C=CC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42N2O14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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